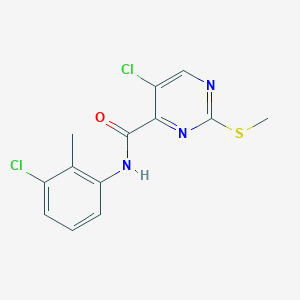

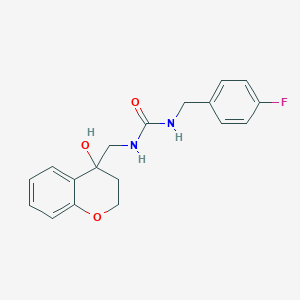

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely include the oxadiazole ring attached to a phenyl group via a methylene (CH2) linker, with a phenoxy group also attached to the methylene .Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Scientific Research Applications of 1,3,4-Oxadiazole Derivatives

Pharmacological Significance

The 1,3,4-oxadiazole ring, a component of the specified compound, is notable in medicinal chemistry for its versatile pharmacological properties. Studies have highlighted the therapeutic worth of 1,3,4-oxadiazole tailored compounds, showing a wide range of bioactivities including anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory effects among others. These compounds bind effectively to various enzymes and receptors due to their structural features, facilitating interactions through weak bonds in biological systems (Verma et al., 2019).

Antimicrobial Properties

The antimicrobial activities of 1,3,4-oxadiazole derivatives have been extensively reviewed, showcasing their potential as promising agents against a broad spectrum of microbial threats. These derivatives have been found to possess significant antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities, often exceeding the efficacy of existing antibiotics and antimicrobials. This highlights their potential in addressing the growing concern of antimicrobial resistance (Glomb & Świątek, 2021).

Role in New Drug Development

The structural presence of the 1,3,4-oxadiazole nucleus is increasingly significant in the development of new pharmaceuticals. Its incorporation into drug molecules has been associated with enhanced pharmacological activities, serving as bioisosteres for carboxylic acids, carboxamides, and esters. The 1,3,4-oxadiazole core is actively researched for its potential in yielding safer and more effective therapeutic agents, thereby supporting the ongoing quest for novel drug candidates (Rana et al., 2020).

Mechanism of Action

Target of Action

The compound N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide, a derivative of 1,2,4-oxadiazole, has been found to exhibit a broad spectrum of biological activities 1,2,4-oxadiazole derivatives have been reported to show activity against various targets such as bacteria, fungus, and plant-parasitic nematodes .

Mode of Action

1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . They also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect a wide range of biological pathways due to their broad-spectrum biological activities .

Result of Action

The compound has been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . It also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-12-19-16(23-20-12)11-18-17(21)13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQUGYYLZXFFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(trifluoromethoxy)phenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2884399.png)

![(5E)-5-[(4-chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one](/img/structure/B2884410.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2884413.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2884415.png)

![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2884418.png)

![3-amino-2-[(4-fluoro-2-methylphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2884419.png)

![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2884420.png)